molecular formula C13H14ClNO2 B1386974 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 932728-55-7

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1386974
CAS No.: 932728-55-7
M. Wt: 251.71 g/mol
InChI Key: MKQGEIDJLCDZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole (molecular formula: C₁₃H₁₄ClNO₂) is a substituted oxazole derivative characterized by a chloromethyl group at position 4, a 4-ethoxyphenyl group at position 2, and a methyl group at position 3. This structure is relevant in medicinal chemistry and materials science due to the oxazole ring’s versatility in intermolecular interactions and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with chloroacetyl chloride to yield the desired oxazole compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (triethylamine).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Synthesis Approaches

Recent literature highlights various synthetic methods for producing oxazole derivatives, including 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole. Notable methods include:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by utilizing microwave irradiation for the synthesis of oxazoles from substituted phenacyl bromides and amide derivatives .
  • Green Chemistry Approaches : Sustainable methods have been developed that minimize waste and utilize environmentally friendly solvents for the synthesis of oxazole derivatives .

Antiprotozoal Activity

Research indicates that oxazole derivatives exhibit promising antiprotozoal properties. For instance, compounds similar to this compound have been tested against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis. These studies suggest that modifications in the oxazole structure can enhance efficacy against these pathogens .

Anticancer Potential

The compound has shown potential in cancer research, particularly in targeting specific cancer cell lines. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells by activating pathways involving p53 and caspase proteins . The ability to modify the oxazole ring offers opportunities for developing new anticancer agents with improved selectivity and potency.

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

  • Study on Anticancer Activity : A derivative was synthesized and tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range .
  • Antiprotozoal Testing : A series of oxazole derivatives were evaluated for their activity against Trichomonas vaginalis, revealing that certain substitutions on the oxazole ring improve biological activity significantly .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole (CID 16003033)

  • Molecular Formula: C₁₃H₁₄ClNO
  • Key Differences : Replaces the ethoxy group with an ethyl (–CH₂CH₃) group at the phenyl ring’s para position.
  • This substitution may lower bioavailability in aqueous environments compared to the ethoxy analog .

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole

  • Molecular Formula: C₁₁H₉Cl₂NO
  • Key Differences : Features a chloro substituent at the phenyl ring’s ortho position instead of para-ethoxy.
  • This compound may exhibit stronger intermolecular halogen bonding in crystal packing .

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2)

  • Molecular Formula: C₁₂H₁₂ClNO
  • Key Differences : Substitutes the ethoxy group with a meta-methyl (–CH₃) group.
  • However, its electron-donating nature is weaker than ethoxy, leading to moderate electronic effects .

Structural and Crystallographic Comparisons

  • Isostructural Halogen Derivatives : Studies on isostructural thiazole analogs (e.g., chloro vs. bromo derivatives) reveal that halogen substitutions influence crystal packing. For example, chloro derivatives exhibit tighter intermolecular contacts than bromo analogs due to smaller atomic radii, which may extrapolate to oxazole systems .
  • Planarity and Conformation: Similar oxazole derivatives, such as 4-(4-ethylphenyl)-2-(5-fluorophenyl) analogs, adopt planar conformations except for perpendicular orientations of substituents like fluorophenyl groups. This suggests that the ethoxyphenyl group in the target compound may also adopt a non-planar orientation, affecting π-π stacking interactions .

Data Tables

Table 1: Structural and Electronic Comparison of Oxazole Derivatives

Compound Name Molecular Formula Substituent (Position) Electronic Effect Key Properties/Applications
Target Compound C₁₃H₁₄ClNO₂ 4-ethoxy (para) Electron-donating Potential bioactivity, materials
4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl C₁₃H₁₄ClNO 4-ethyl (para) Weakly donating Lower polarity, reduced solubility
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl C₁₁H₉Cl₂NO 2-chloro (ortho) Electron-withdrawing Halogen bonding, antimicrobial
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl) C₁₂H₁₂ClNO 3-methyl (meta) Weakly donating Steric hindrance, moderate activity

Biological Activity

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the synthesis, biological properties, mechanism of action, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The compound features a chloromethyl group, an ethoxyphenyl moiety, and a methyl group attached to an oxazole ring. Its molecular formula is C13H14ClNO2C_{13}H_{14}ClNO_2 with a molecular weight of approximately 251.71 g/mol. The synthesis typically involves several steps, starting from 4-ethoxybenzaldehyde and utilizing reagents such as methylamine and chloroacetyl chloride under specific conditions to achieve cyclization .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial effects.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via caspase activation
U-93712.34Disruption of cellular processes
A549 (Lung Cancer)10.50Inhibition of proliferation

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The chloromethyl group allows for nucleophilic substitution reactions, which can modify biological targets such as proteins or nucleic acids. This interaction may inhibit key enzymes involved in cancer cell proliferation or microbial resistance .

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

  • Study on Breast Cancer Cells : A study demonstrated that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin . Flow cytometry analysis confirmed that it induces apoptosis in a dose-dependent manner.
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Comparative Analysis

When compared to similar compounds, such as 4-(Bromomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, the chloromethyl derivative exhibited superior biological activity due to enhanced lipophilicity and selective interaction with biological targets .

Table 2: Comparison of Biological Activity with Related Compounds

CompoundIC50 Value (µM)Activity Type
This compound15.63Anticancer
4-(Bromomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole25.00Anticancer
4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole20.00Antimicrobial

Properties

IUPAC Name

4-(chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGEIDJLCDZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.